Cas no 532-08-1 (2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester)

532-08-1 structure
Nome do Produto:2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester
2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester
- 4-allyl-2-methoxyphenyl cinnamate
- Eugenol cinnamate
- 2-Methoxy-4-(2-propenyl)phenol 3-phenylpropenoate
- cinnamic acid eugenyl ester
- Cinnamyl eugenol
- Einecs 208-526-4
- trans-cinnamic acid-(4-allyl-2-methoxy-phenyl ester)
- trans-Zimtsaeure-(4-allyl-2-methoxy-phenylester)
- Zimtsaeure-(2-methoxy-4-allyl-phenylester)
- NSC46764
- 532-08-1
- NSC 46764
- Cinnamic acid, ester with eugenol
- (4-allyl-2-methoxy-phenyl) (E)-3-phenylprop-2-enoate
- NS00042968
- NSC-46764
- SCHEMBL4201037
- 2-Propenoic acid, 2-methoxy-4-(2-propenyl)phenyl ester
- eugenyl cinnamate
- Cinnamyleugenol
- Q61082202
- Cinnamic acid, 4-allyl-2-methoxyphenyl ester
- AKOS024336571
- CHEMBL2271265
-
- Inchi: InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+
- Chave InChI: SJKFNIODBSUYID-ACCUITESSA-N
- SMILES: COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2
Propriedades Computadas
- Massa Exacta: 294.12564
- Massa monoisotópica: 294.125594
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 7
- Complexidade: 382
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.8
- Superfície polar topológica: 35.5
Propriedades Experimentais
- Densidade: 1.113
- Ponto de ebulição: 452°Cat760mmHg
- Ponto de Flash: 193.7°C
- Índice de Refracção: 1.588
- PSA: 35.53
- LogP: 4.04250
2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester Literatura Relacionada
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
532-08-1 (2-Propenoic acid,3-phenyl-, 2-methoxy-4-(2-propen-1-yl)phenyl ester) Produtos relacionados
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel